molecular formula C21H17NO3S B4716070 [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone

[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B4716070
M. Wt: 363.4 g/mol
InChI Key: NGRJZFMNYLXUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone is a complex organic compound that features both benzenesulfonyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which is then reacted with a phenyl derivative to form the benzenesulfonyl phenyl intermediate. This intermediate is subsequently coupled with a 2,3-dihydroindole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups onto the phenyl or indole rings.

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the indole moiety, in particular, is of interest due to its prevalence in many biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzenesulfonyl group is known to impart certain pharmacological properties, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The indole moiety can also bind to various biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.

    Benzenesulfonyl Compounds: Benzenesulfonamide and benzenesulfonic acid are similar in structure and are used in different chemical and pharmaceutical applications.

Uniqueness

What sets [4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone apart is the combination of the benzenesulfonyl and indole groups in a single molecule

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S/c23-21(22-15-14-16-6-4-5-9-20(16)22)17-10-12-19(13-11-17)26(24,25)18-7-2-1-3-8-18/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRJZFMNYLXUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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